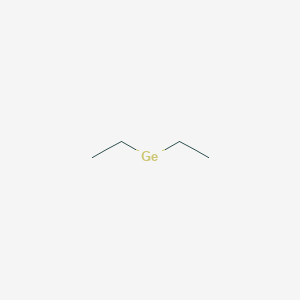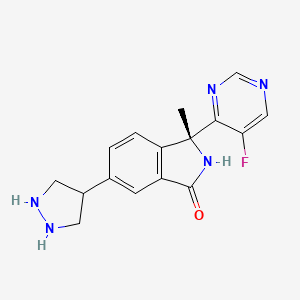
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under conditions such as heating with a base or acid catalyst.
Construction of the Pyrazolidine Ring: This step may involve cyclization reactions using hydrazine derivatives.
Assembly of the Isoindolinone Moiety: This can be synthesized through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- (3R)-3-(5-chloropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
- (3R)-3-(5-bromopyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
Uniqueness
The presence of the fluorine atom in (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
特性
分子式 |
C16H16FN5O |
|---|---|
分子量 |
313.33 g/mol |
IUPAC名 |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one |
InChI |
InChI=1S/C16H16FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-4,7-8,10,20-21H,5-6H2,1H3,(H,22,23)/t16-/m1/s1 |
InChIキー |
FNTLATLYDNBAEB-MRXNPFEDSA-N |
異性体SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3CNNC3)C(=O)N1)C4=NC=NC=C4F |
正規SMILES |
CC1(C2=C(C=C(C=C2)C3CNNC3)C(=O)N1)C4=NC=NC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


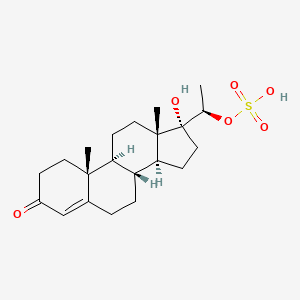
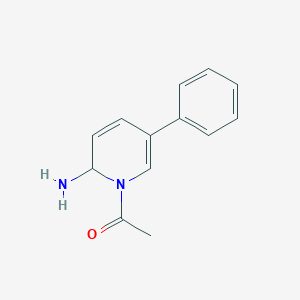

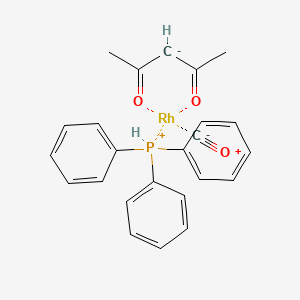
![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
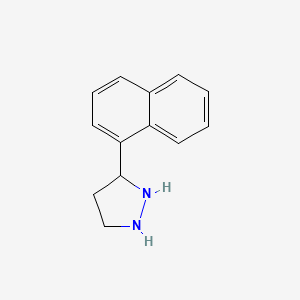
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
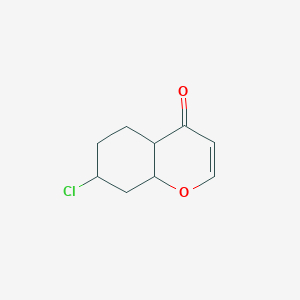
![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)

![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
